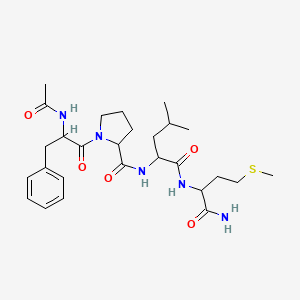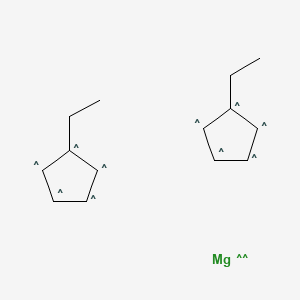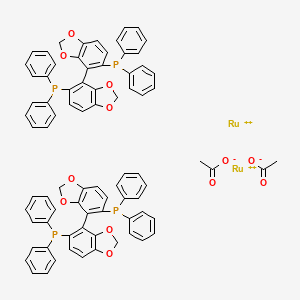
Tetrakis(dimethylamino)vanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(dimethylamino)vanadium is an organometallic compound with the chemical formula C₈H₂₄N₄V. It is known for its high volatility and stability at room temperature, making it a valuable precursor in various chemical processes, particularly in the deposition of vanadium oxide thin films .
Méthodes De Préparation
Tetrakis(dimethylamino)vanadium can be synthesized through the reaction of vanadium tetrachloride with lithium dimethylamide in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . The compound is then purified through sublimation due to its high volatility.
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Tetrakis(dimethylamino)vanadium undergoes various chemical reactions, including:
Substitution: The dimethylamino ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include water (H₂O) and ozone (O₃) for oxidation processes . The major products formed from these reactions are typically vanadium oxides, which have significant applications in various fields .
Applications De Recherche Scientifique
Tetrakis(dimethylamino)vanadium is extensively used in scientific research, particularly in the field of materials science. Its primary application is in the atomic layer deposition (ALD) of vanadium oxide thin films . These films are used in:
Nanoelectronic devices: Due to their metal-insulator transition properties.
Energy storage: As cathode materials for lithium-ion and sodium-ion batteries.
Supercapacitors: For their high capacitance and energy density.
Catalysis: In organic synthesis reactions.
Mécanisme D'action
The mechanism by which tetrakis(dimethylamino)vanadium exerts its effects primarily involves its role as a precursor in the deposition of vanadium oxide films. During the ALD process, the compound decomposes at elevated temperatures, releasing vanadium atoms that react with co-reactants such as water or ozone to form vanadium oxide layers . The molecular targets and pathways involved include the surface reactions between the vanadium precursor and the co-reactants, leading to the formation of smooth and amorphous vanadium oxide films .
Comparaison Avec Des Composés Similaires
Tetrakis(dimethylamino)vanadium is unique due to its high volatility and stability at room temperature, which makes it an ideal precursor for ALD processes. Similar compounds include:
Tetrakis(ethylmethylamino)vanadium: Another vanadium precursor with similar applications but different ligand structures.
Vanadium tetrachloride: Used in the synthesis of various vanadium compounds but less volatile and stable compared to this compound.
These compounds share similar applications in materials science but differ in their chemical properties and suitability for specific processes .
Propriétés
IUPAC Name |
dimethylazanide;vanadium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALZAXLZULBBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(4-imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)-heptanecarboxamide](/img/structure/B8117719.png)






RUTHENIUM(II) CHLORIDE](/img/structure/B8117779.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B8117780.png)
![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium(2+);diacetate](/img/structure/B8117786.png)

